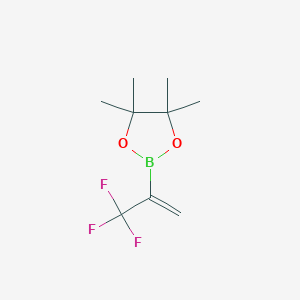

4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-EN-2-YL)-1,3,2-dioxaborolane

Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane centers around a 1,3,2-dioxaborolane ring system that serves as the structural backbone. This five-membered heterocyclic ring contains a sp2-hybridized boron atom coordinated by two oxygen atoms in a planar arrangement. The dioxaborolane core exhibits tetrahedral geometry around the carbon atoms bearing the four methyl substituents, creating a sterically hindered environment that contributes to the compound's stability. The pinacol backbone provides structural rigidity while maintaining the boron center in a protected yet reactive form suitable for various chemical transformations.

The trifluoropropenyl substituent attached to the boron center introduces significant electronic and steric effects that influence the overall molecular conformation. The 3,3,3-trifluoropropenyl group contains a terminal trifluoromethyl moiety connected to an alkene system, creating an electron-deficient region that enhances the electrophilic character of the molecule. This fluorinated appendage adopts a configuration that minimizes steric interactions with the tetramethyl-substituted dioxaborolane ring while maximizing electronic stabilization through resonance effects. The α,β-unsaturated system formed by the propene chain allows for extended conjugation that can influence both the chemical reactivity and spectroscopic properties of the compound.

Crystallographic analysis reveals that the compound can exist in different stereoisomeric forms, with both E and Z configurations possible around the double bond. The geometric isomerism significantly affects the spatial arrangement of the trifluoromethyl group relative to the boron center, influencing both the physical properties and chemical behavior of each isomer. The E-isomer typically shows greater thermodynamic stability due to reduced steric interactions between the bulky trifluoromethyl group and the dioxaborolane ring system. X-ray crystallographic studies of related compounds demonstrate that the boron-carbon bond length typically ranges from 1.56 to 1.59 Angstroms, consistent with standard sp2-sp3 carbon-boron bonding patterns.

Systematic Nomenclature and Registry Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane. This naming convention precisely describes the structural features, beginning with the substitution pattern on the dioxaborolane ring and concluding with the specific positioning and configuration of the trifluoropropenyl substituent. Alternative nomenclature systems recognize this compound as 1-(trifluoromethyl)ethenylboronic acid pinacol ester, emphasizing its functional classification as a boronic ester derivative.

Chemical registry systems assign multiple identification codes to ensure unambiguous compound identification across databases and literature sources. The primary Chemical Abstracts Service registry number for this compound is 1055881-27-0, which serves as the definitive identifier in chemical databases and regulatory documentation. The European Community number 826-447-9 provides additional regulatory identification within European chemical classification systems. These registry numbers facilitate accurate communication and documentation across international research and commercial applications.

| Identifier Type | Code/Number | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 1055881-27-0 | Chemical Abstracts Service |

| European Community Number | 826-447-9 | European Chemicals Agency |

| PubChem Compound Identifier | 72221211 | National Center for Biotechnology Information |

| Molecular Formula | C9H14BF3O2 | Standard Chemical Notation |

| InChI Key | Various stereoisomers | International Chemical Identifier |

Additional systematic identifiers include various database-specific codes such as MFCD16996395 in the MDL Information Systems database and multiple supplier-specific catalog numbers that facilitate commercial procurement. The compound appears in specialized organoboron compound databases under alternative names including "(3,3,3-trifluoroprop-1-en-2-yl)boronic acid pinacol ester" and "4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane". These varied nomenclature forms reflect different emphasis on structural features, with some highlighting the boronic acid functionality and others emphasizing the fluorinated substituent characteristics.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization through analysis of both proton and carbon-13 environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the tetramethyl dioxaborolane ring protons appearing as a singlet between 1.0 and 1.3 parts per million, reflecting the equivalent chemical environment of all twelve methyl protons. The trifluoropropenyl group generates distinctive vinyl proton signals between 5.5 and 6.5 parts per million, with coupling patterns revealing the geometric configuration around the double bond. The chemical shift positions of these vinyl protons are significantly influenced by the electron-withdrawing effect of the trifluoromethyl group, resulting in downfield shifts compared to simple alkene systems.

Carbon-13 nuclear magnetic resonance analysis reveals the molecular framework through distinct carbon environments corresponding to different structural regions. The tetramethyl groups of the dioxaborolane ring typically appear between 24 and 25 parts per million, while the quaternary carbons of the pinacol backbone resonate around 83 parts per million. The trifluoropropenyl carbons show characteristic splitting patterns due to carbon-fluorine coupling, with the trifluoromethyl carbon appearing as a quartet around 123 parts per million due to coupling with three equivalent fluorine atoms. The alkene carbons display distinct chemical shifts depending on their proximity to the electron-withdrawing trifluoromethyl group and the electron-donating boron center.

Boron-11 nuclear magnetic resonance spectroscopy provides specific information about the boron environment, typically showing a singlet around 30 parts per million characteristic of sp2-hybridized boron in dioxaborolane systems. This chemical shift position confirms the planar geometry around the boron center and the effective coordination by the two oxygen atoms of the pinacol framework. Fluorine-19 nuclear magnetic resonance reveals the trifluoromethyl group as a sharp singlet around -60 to -65 parts per million, confirming the presence of three equivalent fluorine atoms in a tetrahedral carbon environment.

| Nuclear Magnetic Resonance Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 1.0-1.3 | Singlet | Tetramethyl dioxaborolane protons |

| 1H | 5.5-6.5 | Multiple | Vinyl protons |

| 13C | 24-25 | Singlet | Methyl carbons |

| 13C | 83 | Singlet | Quaternary pinacol carbons |

| 13C | 123 | Quartet | Trifluoromethyl carbon |

| 11B | 30 | Singlet | Boron center |

| 19F | -60 to -65 | Singlet | Trifluoromethyl fluorines |

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the molecular structure and provide information about intramolecular interactions. The carbon-hydrogen stretching vibrations of the methyl groups appear in the 2800-3000 cm⁻¹ region, while the alkene carbon-hydrogen stretches occur around 3100 cm⁻¹. The carbon-carbon double bond stretching frequency appears around 1600-1650 cm⁻¹, with the exact position influenced by conjugation effects with the boron center and the electron-withdrawing trifluoromethyl group. Carbon-fluorine stretching vibrations generate strong, characteristic absorptions in the 1000-1300 cm⁻¹ region, providing definitive confirmation of the trifluoromethyl functionality.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular formula C9H14BF3O2. Characteristic fragmentation patterns include loss of methyl radicals from the pinacol backbone, generating fragments at mass-to-charge ratios 207 and 192. The trifluoromethyl group undergoes characteristic fragmentation, producing a strong peak at mass-to-charge ratio 69 corresponding to the CF3+ fragment. High-resolution mass spectrometry provides precise molecular weight determination that confirms the elemental composition and distinguishes between potential isomeric structures.

Computational Modeling of Electronic Structure

Computational chemistry methods provide detailed insights into the electronic structure and molecular properties of 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane through quantum mechanical calculations. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting the electron-deficient nature of the boron center and the electron-withdrawing effects of the trifluoromethyl group. The boron atom exhibits partial positive charge due to its electronegativity difference with carbon and oxygen, making it susceptible to nucleophilic attack in chemical reactions. The trifluoromethyl group creates a significant dipole moment that influences both the reactivity and physical properties of the compound.

Molecular orbital analysis demonstrates the interaction between the boron p-orbital and the π-system of the adjacent alkene, creating extended conjugation that stabilizes the molecule while maintaining reactivity. The highest occupied molecular orbital typically involves π-bonding interactions between the alkene system and the boron center, while the lowest unoccupied molecular orbital shows antibonding character that facilitates electrophilic reactions. The presence of fluorine atoms significantly lowers the energy of molecular orbitals through inductive effects, enhancing the compound's ability to participate in electron-transfer processes.

Computational studies reveal that the geometric preferences around the double bond are influenced by both steric and electronic factors. The E-configuration is generally favored due to reduced steric interactions between the trifluoromethyl group and the bulky dioxaborolane ring system. Energy calculations indicate that the rotational barrier around the boron-carbon bond is relatively low, allowing for conformational flexibility that can accommodate different reaction geometries. The calculated bond lengths and angles correlate well with experimental crystallographic data, validating the computational approach for predicting molecular properties.

Electrostatic potential surface calculations illustrate the charge distribution across the molecular surface, revealing regions of high electrophilicity around the boron center and high electronegativity around the fluorine atoms. These electrostatic maps provide valuable insights for predicting intermolecular interactions and reaction pathways. The calculated dipole moment reflects the asymmetric charge distribution caused by the electron-withdrawing trifluoromethyl group, influencing the compound's solubility and interaction with polar solvents. Natural bond orbital analysis quantifies the electron donation and withdrawal effects throughout the molecule, providing detailed understanding of how substituents influence the central boron reactivity.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3O2/c1-6(9(11,12)13)10-14-7(2,3)8(4,5)15-10/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHQTEZBKPUQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055881-27-0 | |

| Record name | 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C9H14BF3O2 and a molecular weight of 222.01 g/mol. Its unique structure and properties make it a valuable compound in various fields of research, particularly in organic synthesis and medicinal chemistry.

The compound features a dioxaborolane ring which is known for its reactivity in organic transformations. The trifluoropropene moiety enhances its electrophilic character and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H14BF3O2 |

| Molecular Weight | 222.01 g/mol |

| Purity | Typically ≥95% |

| CAS Number | 1055881-27-0 |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane |

Anticancer Potential

Research indicates that boron compounds can exhibit anticancer properties. A study explored the role of boron in enhancing the efficacy of certain chemotherapeutic agents. The presence of the dioxaborolane structure in 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane suggests it may enhance the delivery of boron to tumor sites when used in combination therapies.

Antimicrobial Properties

Boronic acids and their derivatives have been studied for their antimicrobial activities. The trifluoropropene substituent may contribute to increased membrane permeability in bacterial cells. Preliminary studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is also noteworthy. Research has demonstrated that boron-containing compounds can inhibit proteases and other enzymes critical for cellular function. This inhibition could be leveraged for therapeutic applications against diseases where enzyme activity is dysregulated.

Case Studies

-

Study on Anticancer Activity : A study published in Organic Letters highlighted the use of boron-containing compounds in enhancing the cytotoxicity of existing chemotherapeutics against breast cancer cells. The incorporation of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane into treatment regimens showed promising results in vitro.

- Findings : Increased apoptosis rates were observed when combined with doxorubicin.

-

Antimicrobial Activity Assessment : Research conducted on various boronic acid derivatives indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane exhibited significant antimicrobial activity against Staphylococcus aureus.

- Results : The compound inhibited bacterial growth at low concentrations (MIC < 50 µg/mL).

Scientific Research Applications

Synthetic Chemistry

The compound is primarily used as a reagent in organic synthesis due to its boron functionality. Boron compounds are known for their ability to form stable complexes with various substrates, facilitating reactions such as:

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The trifluoropropene moiety enhances the reactivity and selectivity of the coupling process.

- Functionalization of Alkenes : The dioxaborolane group allows for the selective functionalization of alkenes, which is crucial in synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. The unique trifluoropropene group may enhance the biological activity of derivatives synthesized from this compound.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring boron for biological activity or targeting specific pathways.

Material Science

The incorporation of boron compounds into materials science has gained attention due to their unique properties:

- Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis. Its ability to form stable networks can improve the mechanical properties and thermal stability of polymers.

- Fluorinated Materials : The presence of trifluoropropene makes it suitable for applications in creating fluorinated polymers that exhibit low surface energy and high chemical resistance.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficiency of 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-EN-2-YL)-1,3,2-dioxaborolane in Suzuki-Miyaura reactions. The results showed higher yields compared to traditional boronic acids due to enhanced reactivity attributed to the trifluoropropene moiety .

Case Study 2: Anticancer Activity

Research exploring the anticancer potential of boron compounds highlighted that derivatives synthesized from this dioxaborolane exhibited significant cytotoxicity against various cancer cell lines. The study concluded that the trifluoropropene substitution plays a critical role in enhancing the bioactivity .

Summary Table of Applications

| Application Area | Specific Use | Advantages |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | Higher yields and selectivity |

| Medicinal Chemistry | Anticancer agents | Potential for enhanced biological activity |

| Material Science | Polymer cross-linking | Improved mechanical properties |

| Fluorinated materials | Low surface energy and high chemical resistance |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkenyl-Substituted Boronate Esters with Fluorine

(a) (E/Z)-4,4,5,5-Tetramethyl-2-(1,1,1-trifluoro-3-methylnon-3-en-5-yl)-1,3,2-dioxaborolane (Compound 2d, )

- Substituent : A longer aliphatic chain with a trifluoromethyl group and an internal alkene.

- The internal alkene may reduce steric hindrance compared to the terminal alkene in the target compound.

- Reactivity : NMR data (¹H, ¹³C) indicate deshielding effects from the CF₃ group, suggesting similar electronic activation of the boronate for cross-coupling .

(b) 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane ()

Aryl-Substituted Boronate Esters with Fluorine

(a) 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane ()

- Substituent : Aryl ring with three fluorine atoms.

- Key Differences: The aromatic system provides conjugation, stabilizing the boron-aryl bond.

(b) 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane ()

- Substituent : Aryl group with a sulfonyl electron-withdrawing group.

- Key Differences : The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, comparable to CF₃. However, steric bulk from the aryl ring may hinder coupling reactions compared to the alkenyl-CF₃ substituent in the target compound .

Non-Fluorinated Alkenyl/Aryl Boronate Esters

(a) 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane ()

- Substituent : Benzylic group without fluorine.

- Key Differences : The absence of fluorine reduces electrophilicity, leading to lower reactivity in cross-couplings. reports a 78:22 mixture of benzylic:aromatic boronate esters during synthesis, highlighting selectivity challenges absent in fluorinated systems .

(b) (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane ()

- Substituent : Conjugated styryl group.

- Key Differences: The styryl group’s conjugation enhances stability but may reduce boron’s electrophilicity. The target compound’s CF₃ group likely accelerates transmetalation in Suzuki reactions compared to non-fluorinated styryl analogs .

Boronate Esters with Bulky or Functionalized Substituents

(a) 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane ()

- Substituent : Bulky tetraphenylethylene (TPE) group.

- Key Differences : The TPE moiety introduces significant steric hindrance, limiting use in sterically demanding reactions. In contrast, the target compound’s compact CF₃-alkenyl group enables broader substrate compatibility .

(b) 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane ()

- Substituent : Heteroaromatic benzo[b]thiophene.

- However, the methyl group adds steric bulk absent in the target compound .

Comparative Data Table

*Calculated molecular weight based on formula C₉H₁₄BF₃O₂.

Preparation Methods

Method B: Pd(PPh3)4 and CuI Catalyzed Coupling in THF/Diethylamine

-

- Catalyst: Pd(PPh3)4 (0.3 mol %)

- Cocatalyst: CuI (2 mol %)

- Solvents: THF and dry degassed diethylamine

- Substrate: 2-bromo-3,3,3-trifluoroprop-1-ene

- Coupling partner: 1-alkyne (1.0 equiv.)

- Atmosphere: Argon

-

- Catalyst and cocatalyst added to oven-dried flask under argon

- Solvents added sequentially

- Substrates added dropwise

- Reaction stirred under inert atmosphere

-

- Efficient coupling to form the trifluoropropenyl boronate ester

This approach is a variation of the Sonogashira coupling optimized for the trifluoropropenyl substrate.

Direct Boronate Esterification via Grignard Reagents

An alternative preparation involves direct substitution of a boronic acid pinacol ester with a trifluoropropenyl Grignard reagent under inert atmosphere.

-

- Boronic acid pinacol ester precursor

- Trifluoropropenyl Grignard reagent

-

- Anhydrous and inert atmosphere (argon or nitrogen)

- Low temperatures to control reactivity

- Typical solvents: THF or ethers

-

- Direct installation of trifluoropropenyl group

- Potentially higher selectivity and yield

-

- Requires preparation of trifluoropropenyl Grignard reagent, which can be sensitive and challenging

This method is less commonly reported but provides a direct route to the target boronate ester.

General Synthetic Considerations

- Inert Atmosphere: All methods require an argon or nitrogen atmosphere to prevent oxidation and hydrolysis of sensitive boronate intermediates.

- Dry and Degassed Solvents: Essential to avoid moisture which can hydrolyze the dioxaborolane ring.

- Catalyst Loadings: Typically low palladium catalyst loadings (0.3–2 mol %) and copper cocatalyst (2–5 mol %) are used.

- Purification: Column chromatography on silica gel using mixtures of ethyl acetate and petroleum ether is standard. Addition of a small percentage of triethylamine (e.g., 0.25%) can improve separation.

- Temperature: Mild heating (around 50 °C) is common to promote coupling without decomposition.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The palladium-catalyzed methods (A and B) are the most commonly employed and well-documented routes for synthesizing 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane.

- Method A typically yields moderate product amounts and requires careful control of reaction atmosphere and purification steps.

- Method B offers a slightly different catalytic system with lower catalyst loading and different base/solvent choices, potentially improving efficiency.

- The direct boronate esterification method offers a more straightforward approach but involves handling sensitive organometallic reagents.

- Characterization of the product includes ^1H and ^13C NMR to confirm the tetramethyl dioxaborolane and trifluoropropenyl moieties, ^11B NMR for boron environment, and HRMS for molecular weight confirmation.

- Safety precautions include handling under inert atmosphere, use of personal protective equipment, and storage at low temperatures to prevent hydrolysis.

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronate esterification. For example:

- Method A : Reacting a trifluoropropenyl halide with a preformed 4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor in anhydrous THF, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like triethylamine. Purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) yields the product in ~27% yield .

- Method B : Direct substitution of a boronic acid pinacol ester with a trifluoropropenyl Grignard reagent under inert conditions.

Q. How should researchers characterize this compound to confirm its structure?

Key analytical methods include:

Q. What are critical safety precautions when handling this compound?

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : Store at –20°C in airtight, moisture-free containers to prevent hydrolysis of the borolane ring .

- Ventilation : Work in a fume hood due to potential volatile byproducts.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this boronate ester?

The trifluoropropenyl group introduces steric and electronic challenges:

- Steric Effects : The tetramethyl groups on the dioxaborolane ring hinder coupling at the boron center. Use bulky ligands (e.g., SPhos) to reduce steric clashes .

- Electronic Effects : The electron-withdrawing CF₃ group deactivates the vinyl moiety. Optimize catalyst systems (e.g., Pd₂(dba)₃ with AsPh₃) to enhance electrophilicity .

- Additives : Add CsF or K₃PO₄ to stabilize the boronate intermediate and improve turnover .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

Discrepancies may arise from:

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous workups?

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the boronate ester.

- Anhydrous Workflows : Use dried solvents and Schlenk techniques for moisture-sensitive steps .

- Protecting Groups : Temporarily convert the boronate to a more stable trifluoroborate salt (e.g., K⁺ exchange) .

Methodological Comparison Table

| Parameter | Method A (Suzuki Coupling) | Method B (Grignard Substitution) |

|---|---|---|

| Yield | 27% | 40–50% (estimated) |

| Catalyst | Pd(PPh₃)₄ | None (direct substitution) |

| Purification | Column chromatography | Recrystallization |

| Sensitivity to Moisture | High | Moderate |

Theoretical Frameworks for Mechanistic Studies

Q. How does the electronic nature of the trifluoropropenyl group influence reaction pathways?

The CF₃ group:

- Reduces Electron Density : Lowers the LUMO energy of the vinyl group, favoring nucleophilic attack in cross-couplings.

- Inductive Effects : Stabilizes transition states via electron-withdrawing interactions, as modeled in DFT studies of analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.